1-Naphthol-1-14C

Description

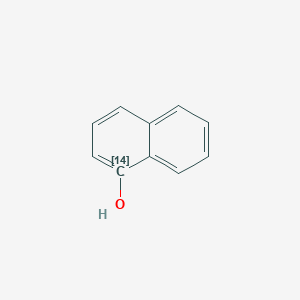

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i10+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCVRFUGPWSIIH-HRVHXUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=[14C]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451168 | |

| Record name | 1-Naphthol-1-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19481-11-9 | |

| Record name | 1-Naphthol-1-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Radiosynthesis and Isotopic Characterization of 1 Naphthol 1 14c

Methodological Approaches for Carbon-14 (B1195169) Incorporation

The introduction of a carbon-14 atom into a specific position within a complex organic molecule requires a carefully designed synthetic strategy. This section outlines the methods for the position-specific incorporation of carbon-14 into the 1-naphthol (B170400) scaffold.

Precursor Utilization and Labeling Strategy (e.g., Ba[14C]CO3 origin)

The primary and most cost-effective source for carbon-14 labeling is typically barium carbonate (Ba[¹⁴C]CO₃). researchgate.net This compound serves as a stable and convenient starting material from which other reactive one-carbon synthons can be generated. For the synthesis of 1-Naphthol-1-14C, the labeling strategy hinges on the conversion of Ba[¹⁴C]CO₃ into a reactive species that can be incorporated at the C-1 position of the naphthalene (B1677914) ring.

Chemical Reaction Pathways for Position-Specific Labeling

The synthesis of this compound is a multi-step process that requires precise control over each reaction to ensure the specific placement of the carbon-14 label. A plausible and chemically sound pathway is outlined below, commencing from the generation of [¹⁴C]CO₂.

Step 1: Carboxylation of a Grignard Reagent

The initial and most critical step for position-specific labeling is the carboxylation of a suitable organometallic precursor. 1-Bromonaphthalene is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 1-naphthylmagnesium bromide. This nucleophilic species is then reacted with gaseous [¹⁴C]CO₂, generated from Ba[¹⁴C]CO₃. The Grignard reagent attacks the electrophilic carbon of [¹⁴C]CO₂, and subsequent acidic workup yields 1-naphthoic acid-1-¹⁴C. researchgate.netbiotrend.com

Step 2: Amide Formation

The resulting 1-naphthoic acid-1-¹⁴C is then converted to its corresponding amide, 1-naphthamide-1-¹⁴C. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849) (NH₃).

Step 3: Hofmann Rearrangement

The key transformation to introduce the amino group at the C-1 position is the Hofmann rearrangement. 1-Naphthamide-1-¹⁴C is treated with a solution of bromine or chlorine in sodium hydroxide. This reaction facilitates the rearrangement of the amide to a primary amine, 1-naphthylamine-1-¹⁴C, with the loss of the carbonyl carbon. Crucially, the ¹⁴C-labeled carbon remains part of the naphthalene ring at the C-1 position.

Step 4: Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of 1-naphthylamine-1-¹⁴C to the desired product, this compound. This is typically accomplished by heating the amine with an aqueous acid, such as sulfuric acid, under pressure. selcia.comcambridge.org This reaction replaces the amino group with a hydroxyl group, yielding the final radiolabeled compound.

| Step | Reactant(s) | Key Reagent(s) | Product | Purpose |

| 1 | 1-Bromonaphthalene | Mg, [¹⁴C]CO₂ | 1-Naphthoic acid-1-¹⁴C | Introduction of the ¹⁴C label at the C-1 position. |

| 2 | 1-Naphthoic acid-1-¹⁴C | SOCl₂, NH₃ | 1-Naphthamide-1-¹⁴C | Conversion of the carboxylic acid to an amide for the subsequent rearrangement. |

| 3 | 1-Naphthamide-1-¹⁴C | Br₂, NaOH | 1-Naphthylamine-1-¹⁴C | Conversion of the amide to an amine via Hofmann rearrangement. |

| 4 | 1-Naphthylamine-1-¹⁴C | H₂SO₄, H₂O, Heat | 1-Naphthol-1-¹⁴C | Hydrolysis of the amine to the final phenol (B47542) product. |

Advanced Characterization of Radiochemical Purity

Ensuring the purity of a radiolabeled compound is paramount for its use in scientific studies, as impurities can lead to erroneous results. selcia.com The characterization of this compound involves a combination of analytical techniques to assess both its chemical and radiochemical integrity.

Analytical Techniques for Isotopic Integrity Assessment

The confirmation of the isotopic and chemical purity of this compound relies on a suite of sophisticated analytical methods.

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a cornerstone technique for determining radiochemical purity. selcia.comresearchgate.net The sample is passed through an HPLC column to separate the target compound from any impurities. The eluent is then passed through a radioactivity detector, which quantifies the amount of ¹⁴C in each separated peak. This allows for the calculation of the percentage of radioactivity associated with the desired compound.

Thin-Layer Chromatography (TLC): Radio-TLC is another common method for assessing purity. nih.govuni-giessen.de A small amount of the sample is spotted onto a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate can be visualized using autoradiography or by scraping sections of the plate and analyzing them with a liquid scintillation counter. acs.orgbiotrend.com

Liquid Scintillation Counting (LSC): LSC is the primary technique for quantifying the amount of radioactivity in a sample. cambridge.orgcolumbia.edu It is used to determine the specific activity of the this compound, which is a measure of the amount of radioactivity per unit mass of the compound.

Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound, and high-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. While MS does not directly distinguish between ¹²C and ¹⁴C, the mass difference can be detected, and it helps in identifying any chemical impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹⁴C is not directly observable by standard NMR techniques, ¹H and ¹³C NMR are crucial for confirming the chemical structure of the non-labeled parts of the molecule and ensuring the absence of structural isomers or other chemical impurities.

| Analytical Technique | Purpose | Information Obtained |

| Radio-HPLC | Radiochemical Purity Assessment | Percentage of radioactivity associated with this compound. |

| Radio-TLC / Autoradiography | Qualitative Purity Check & Impurity Profile | Visualization of radioactive spots, separation from impurities. |

| Liquid Scintillation Counting | Quantification of Radioactivity | Specific activity (e.g., in mCi/mmol or Bq/mol). |

| Mass Spectrometry | Structural Confirmation & Chemical Purity | Molecular weight and identification of chemical impurities. |

| NMR Spectroscopy | Structural Confirmation & Chemical Purity | Confirmation of the chemical structure of the molecule. |

Radiochemical Stability and Storage Considerations

The stability of radiolabeled compounds is a critical factor that can influence the outcome of experiments conducted over time. The energy released during the radioactive decay of ¹⁴C can lead to the degradation of the compound, a process known as autoradiolysis. iaea.org

Several factors can affect the stability of this compound:

Temperature: Higher temperatures can accelerate the rate of chemical decomposition. Therefore, storage at low temperatures, such as -20°C or -80°C, is generally recommended. almacgroup.com

Light: Exposure to light, particularly UV light, can induce photochemical reactions and degradation. Storage in amber vials or in the dark is advisable. almacgroup.com

Solvent: If stored in solution, the choice of solvent is important. Solvents that are prone to forming free radicals upon irradiation should be avoided. Aromatic solvents or ethanol (B145695) are often used. almacgroup.com

Specific Activity: Compounds with very high specific activity are more prone to autoradiolysis due to the higher concentration of radioactive atoms. iaea.org

Presence of Oxygen: Oxygen can participate in oxidative degradation reactions. Storing the compound under an inert atmosphere, such as nitrogen or argon, can enhance its stability. almacgroup.com

To ensure the integrity of the compound over time, it is good practice to periodically re-analyze its radiochemical purity, especially before use in sensitive applications.

Environmental Dynamics and Transformation of 1 Naphthol 1 14c

Degradation and Abiotic Transformation Pathways

Photodegradation Kinetics and Mechanisms

1-Naphthol (B170400) is susceptible to degradation upon exposure to light, a process known as photodegradation or photolysis. It absorbs light at wavelengths greater than 290 nm, which allows it to be degraded by natural sunlight. nih.gov The kinetics of this degradation are influenced by environmental conditions, particularly the presence of oxygen.

In an oxygen-saturated aqueous solution, the phototransformation of 1-naphthol is significantly enhanced. The quantum yield, a measure of the efficiency of a photochemical process, was measured to be 3.2 x 10⁻² at a wavelength of 313 nm in an oxygen-rich medium. nih.govresearchgate.net This is ten times higher than the quantum yield in a deoxygenated solution, highlighting the critical role of oxygen in the photodegradation process. nih.govresearchgate.net Kinetic studies have shown that the photodegradation of 1-naphthol often follows second-order kinetics. sid.ir

Direct Photolysis Pathways

Direct photolysis occurs when 1-naphthol directly absorbs light energy, leading to its chemical transformation. In aerated aqueous solutions, this process yields several primary photoproducts. The main identified products are 1,4-naphthoquinone (B94277), 2-hydroxy-1,4-naphthoquinone (B1674593), and 6-hydroxy-1,4-naphthoquinone. nih.govresearchgate.net Trace amounts of 1,2-naphthoquinone (B1664529) and 5-hydroxy-1,4-naphthoquinones have also been detected. nih.govresearchgate.net

The mechanism involves the formation of a naphthoxyl radical and a superoxide (B77818) ion radical, which results from the reaction of a solvated electron with oxygen following the initial photoionization of 1-naphthol. researchgate.net The reaction between the naphthoxyl radical and the superoxide ion radical leads to the formation of 1,4-naphthoquinone. researchgate.net

Photocatalytic Oxidation under Various Light Regimes (UV, Visible, Solar)

The degradation of 1-naphthol can be significantly accelerated through photocatalysis, where a semiconductor material absorbs light energy to generate highly reactive oxygen species that break down the pollutant. This process is effective under various light sources, including UV, visible, and natural solar light.

Heterogeneous Catalysis Systems (e.g., N,S-TiO2, FeOOH, BiVO4)

Several catalyst systems have proven effective for the photocatalytic oxidation of 1-naphthol.

Nitrogen and Sulfur co-doped Titanium Dioxide (N,S-TiO2): Doping titanium dioxide (TiO2) with nitrogen and sulfur narrows its energy gap, enhancing its photocatalytic activity under visible light. muk.ac.ir In one study, N,S-TiO2 immobilized on silica (B1680970) sulfuric acid (SSA) glass microspheres demonstrated high efficiency in removing 1-naphthol from water. sid.irresearchgate.net Under optimal conditions (pH 5, 50 minutes, 25 mg/L initial concentration), a removal efficiency of 92.12% was achieved under visible light. sid.irresearchgate.net The degradation was found to follow second-order kinetics. sid.ir

Iron(III) oxyhydroxide (FeOOH): FeOOH can be used in a Fenton-like heterogeneous photocatalysis system to degrade 1-naphthol. In a column reactor utilizing UV-C light, FeOOH, and peroxymonosulfate (B1194676) (PMS), an optimized system achieved approximately 80% removal of 1-naphthol. polyu.edu.hk The reaction is highly dependent on pH, with acidic conditions favoring photocatalysis and adsorption. polyu.edu.hkpolyu.edu.hk Superoxide radicals, singlet oxygen, and sulfate (B86663) radicals were identified as significant contributors to the oxidation process. polyu.edu.hk

Bismuth Vanadate (B1173111) (BiVO4): Bismuth vanadate is a promising semiconductor photocatalyst that is responsive to visible light. researchgate.net While its direct application for 1-naphthol degradation is less documented, its proven efficacy in water oxidation and the degradation of other organic pollutants, such as its isomer β-naphthol, demonstrates its potential. researchgate.netmdpi.com The mechanism of BiVO4 involves the generation of electron-hole pairs upon light absorption, which then react with water and oxygen to produce reactive radicals that can degrade organic compounds. mdpi.com Its performance can be enhanced by creating heterostructures, for example with BiOCl, to improve charge separation and transport. researchgate.net

Table 2: Comparison of Heterogeneous Photocatalysis Systems for 1-Naphthol Degradation

| Catalyst System | Light Source | Optimal pH | Key Findings | Reference |

|---|---|---|---|---|

| N,S-TiO2/SSA | Visible | 5 | Achieved 92.12% removal efficiency in 50 minutes; follows second-order kinetics. | sid.irresearchgate.net |

| FeOOH/PMS | UV-C | 2 - 2.5 | Achieved ~80% removal; reaction favored in acidic conditions. | polyu.edu.hkpolyu.edu.hk |

| BiVO4 | Visible/Solar | - | Effective for water oxidation and degradation of similar organic pollutants. Performance enhanced in heterostructures. | researchgate.netresearchgate.net |

Abiotic Chemical Oxidation in Aqueous Systems

Beyond photodegradation, 1-naphthol can undergo abiotic chemical oxidation in aqueous environments, a process driven by chemical oxidants without the direct involvement of light or microorganisms.

1-Naphthol can undergo autoxidation, a process of slow, spontaneous oxidation by atmospheric oxygen. This process often involves the formation of naphthoxyl radicals as key intermediates mdpi.com. The electrochemical oxidation of 1-naphthol, which shares mechanistic similarities with chemical oxidation, proceeds through the formation of these radicals, which can then lead to further reactions mdpi.com.

The oxidation can be significantly accelerated by catalysts. For instance, metalloporphyrins have been shown to catalyze the oxidation of 1-naphthol by hydrogen peroxide to selectively form 2-hydroxy-1,4-naphthoquinone (lawsone) researchgate.net. The catalytic cycle likely involves the activation of the oxidant by the metal center of the catalyst, leading to a more efficient oxidation of the 1-naphthol substrate.

The rates of abiotic chemical oxidation of 1-Naphthol-1-¹⁴C are highly dependent on key environmental parameters such as pH, dissolved oxygen concentration, and temperature.

pH: The pH of the aqueous solution can significantly influence the reaction rate. For phenolic compounds, an increase in pH generally leads to an increased rate of oxidation. Studies on other pollutants have shown that release and reaction rates can increase as pH moves from neutral to more alkaline conditions (e.g., pH 8 to 10) nih.gov. This is often attributed to the deprotonation of the hydroxyl group, making the molecule more susceptible to oxidation.

Dissolved Oxygen: As a primary oxidant in many natural systems, the concentration of dissolved oxygen is critical. Higher concentrations of dissolved oxygen generally lead to faster oxidation rates. Conversely, anoxic (low oxygen) conditions would significantly slow down or halt aerobic oxidation pathways nih.gov.

Temperature: Temperature has a direct effect on reaction kinetics. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the rate of oxidation nih.govresearchgate.net. Studies on various chemical release and degradation processes consistently show that reaction rates are much faster at higher temperatures compared to lower ones nih.govresearchgate.netresearchgate.net.

The oxidation of 1-naphthol often leads to the formation of complex mixtures of products, including polymeric materials. The naphthoxyl radicals generated during the initial oxidation step are highly reactive and can couple with each other, leading to the formation of dimers and higher molecular weight polymers mdpi.com. This process, known as oxidative coupling or polymerization, can result in the formation of insoluble, film-like deposits, especially at electrode surfaces during electrochemical oxidation, a process analogous to chemical oxidation in some respects mdpi.com.

Besides polymeric materials, a range of other oxidative intermediates and final products are formed. As seen in photodegradation, these include various isomers of dihydroxynaphthalenes and naphthoquinones nih.gov. The specific distribution of these products depends on the reaction conditions, including the type of oxidant, the presence of catalysts, and the pH of the solution. For example, the catalytic oxidation of 1-naphthol with hydrogen peroxide over certain catalysts can yield 2-hydroxy-1,4-naphthoquinone with high selectivity researchgate.net.

Hydrolysis Pathways

While 1-Naphthol-1-14C lacks functional groups that are typically susceptible to hydrolysis under standard environmental conditions, its stability is influenced by the chemical environment, particularly pH. In neutral aqueous solutions, abiotic hydrolysis is not considered a significant degradation pathway. However, in alkaline environments, such as seawater, the rate of abiotic transformation increases.

Studies involving this compound in simulated estuarine environments have shown that the compound is unstable in the alkaline conditions of seawater. This degradation is enhanced by the presence of light and oxygen, suggesting a complex abiotic process that may involve photo-oxidation rather than simple hydrolysis. In these alkaline aqueous systems, 1-naphthol can be oxidized, leading to the formation of various products, including a precipitate with a distinct molecular weight. It is crucial to distinguish this pH-influenced abiotic degradation from microbial-mediated biodegradation, although both processes can occur concurrently in natural aquatic systems.

Biotransformation and Biodegradation in Environmental Systems

Microbial Degradation Mechanisms

The biodegradation of this compound is a key process in its environmental fate, carried out by a diverse range of microorganisms, including bacteria and fungi. These organisms utilize the compound as a carbon and energy source, transforming it into less complex and often less toxic substances. The mechanisms involve a series of enzymatic reactions that break down the aromatic structure. The initial step in most aerobic pathways is the hydroxylation of the naphthalene (B1677914) ring, followed by ring cleavage and subsequent metabolism through central metabolic pathways like the tricarboxylic acid (TCA) cycle.

Microbial degradation of this compound can proceed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, following distinct metabolic pathways.

Aerobic Degradation: In the presence of oxygen, bacteria initiate the breakdown of 1-naphthol by hydroxylating the aromatic ring to form 1,2-dihydroxynaphthalene. nih.gov This intermediate is a crucial entry point into a common degradation sequence. The 1,2-dihydroxynaphthalene then undergoes ring cleavage, and the resulting compound is further metabolized through the salicylate (B1505791) or gentisate pathways. frontiersin.orgnih.gov These pathways ultimately convert the aromatic structure into intermediates of the central metabolism, such as pyruvate (B1213749) and acetyl-CoA, which can be fully mineralized to carbon dioxide and water. jmb.or.kr

Anaerobic Degradation: Under anaerobic conditions, microorganisms employ different strategies to break down the stable aromatic ring of 1-naphthol. This process has been observed under nitrate-reducing and sulfate-reducing conditions. nih.govnih.gov The initial activation step in anaerobic pathways is different from aerobic pathways and is believed to involve carboxylation. For naphthalene, a related compound, the pathway proceeds via carboxylation to 2-naphthoic acid, which is then converted to its coenzyme A (CoA) thioester. This activated molecule undergoes a series of reduction reactions to break down the ring structure. researchgate.net While less commonly studied for 1-naphthol specifically, this provides a model for its degradation in anoxic environments.

| Feature | Aerobic Pathway | Anaerobic Pathway |

|---|---|---|

| Terminal Electron Acceptor | Oxygen (O₂) | Nitrate (NO₃⁻), Sulfate (SO₄²⁻), CO₂ |

| Initial Reaction | Hydroxylation (Monooxygenase/Dioxygenase) | Presumed Carboxylation |

| Key Intermediate | 1,2-Dihydroxynaphthalene | Derivatives of 2-Naphthoic acid |

| Downstream Pathway | Salicylate/Gentisate pathways | Reductive ring cleavage |

| End Products | CO₂, H₂O, Biomass | CH₄, CO₂, H₂O, Biomass |

A variety of enzymes are responsible for catalyzing the breakdown of this compound. The specific enzymes employed depend on the microorganism and the environmental conditions.

Monooxygenases : These enzymes incorporate one atom of molecular oxygen into the substrate. A key example is the two-component flavin-dependent monooxygenase, NdcA1A2, identified in Sphingobium sp. strain B2. This enzyme catalyzes the initial and rate-limiting step of converting 1-naphthol into 1,2-dihydroxynaphthalene. nih.govasm.org Research on Rhodococcus sp. strain NCIMB 12038 also suggests the involvement of a monooxygenase in its distinct 1-naphthol degradation pathway. nih.govresearchgate.net

Dioxygenases : These enzymes incorporate both atoms of molecular oxygen into the aromatic ring. While the initial attack on 1-naphthol is often by a monooxygenase, dioxygenases are crucial in subsequent steps. For instance, after 1-naphthol is converted to 1,2-dihydroxynaphthalene, a 1,2-dihydroxynaphthalene dioxygenase cleaves the aromatic ring, a critical step in the degradation cascade. frontiersin.orgresearchgate.net

Peroxidases : Some metabolic pathways can activate 1-naphthol through peroxidase-mediated reactions. These enzymes use hydrogen peroxide to oxidize substrates and can be involved in the initial transformation of 1-naphthol, particularly in certain fungi and bacteria. nih.gov

Several bacterial strains have been identified and studied for their ability to degrade 1-naphthol.

Rhodococcus sp. : Strains of this genus are known for their metabolic versatility. Rhodococcus sp. strain NCIMB 12038 utilizes a separate and constitutively expressed pathway for 1-naphthol degradation, which is regulated independently from its naphthalene degradation pathway. nih.govresearchgate.net Evidence suggests this pathway is initiated by a monooxygenase. researchgate.net

Pseudomonas putida : This species is well-known for its ability to degrade aromatic hydrocarbons. While often studied for naphthalene degradation, P. putida and other Pseudomonas species are also key in metabolizing 1-naphthol, which is an intermediate in the breakdown of the insecticide carbaryl (B1668338). frontiersin.org The pathway in Pseudomonas typically involves the conversion of 1-naphthol to 1,2-dihydroxynaphthalene, which then enters the salicylate degradation pathway. frontiersin.orgjmb.or.kr

Sphingobium sp. : Sphingobium sp. strain B2 provides a detailed model for 1-naphthol catabolism. This strain can degrade 1-naphthol but requires the presence of a primary carbon source, like glucose, for the efficient induction of the necessary enzymes. nih.govasm.org

The expression of genes encoding the enzymes for 1-naphthol degradation is tightly regulated to ensure efficient metabolism and prevent the accumulation of toxic intermediates.

In Sphingobium sp. strain B2, a novel regulatory mechanism has been identified. The catabolism of 1-naphthol is co-induced, meaning the expression of the initial hydroxylase genes (ndcA1A2) is significantly upregulated only when both 1-naphthol and a primary carbon source (e.g., glucose) are present. nih.govasm.org This synergistic regulation is controlled by two transcriptional regulators:

NdcR : An inhibitor protein that represses the transcription of the degradation genes in the absence of an inducer.

NdcS : An activator protein that, in the presence of 1-naphthol, promotes gene transcription.

This dual control functions like a biological "AND" logic gate, ensuring that the cell invests energy in producing degradation enzymes only under optimal conditions. nih.gov

In contrast, the 1-naphthol metabolic pathway in Rhodococcus sp. strain NCIMB 12038 is described as constitutive, meaning the enzymes are produced at a constant level. However, this pathway is subject to catabolite repression; for example, its activity is repressed during growth on salicylate, an intermediate in the naphthalene degradation pathway. nih.govresearchgate.net

| Bacterial Strain | Regulatory Mechanism | Inducer(s) | Regulator Proteins | Reference |

|---|---|---|---|---|

| Sphingobium sp. B2 | Co-induction (Synergistic) | 1-Naphthol AND Glucose | NdcS (Activator), NdcR (Inhibitor) | nih.govasm.org |

| Rhodococcus sp. NCIMB 12038 | Constitutive, with Catabolite Repression | None (constitutive) | Not fully elucidated | nih.govresearchgate.net |

| Pseudomonas species | Inducible | Salicylate | NahR (LysR-type activator) | frontiersin.org |

Metabolite Identification and Carbon Mineralization (¹⁴CO₂ evolution)

The biodegradation of 1-Naphthol-1-¹⁴C involves a series of metabolic transformations leading to the formation of various intermediate compounds and, ultimately, the potential for complete mineralization to radiolabeled carbon dioxide (¹⁴CO₂). The use of ¹⁴C labeling is critical for tracing the fate of the carbon atom from the parent molecule through metabolic pathways and quantifying its conversion to CO₂. pfmodels.orgnih.gov

Research has identified key metabolites in the microbial degradation of 1-naphthol. A central intermediate is 1,2-dihydroxynaphthalene (1,2-DHN), indicating that hydroxylation is a primary step in the catabolic pathway. researchgate.net Following the formation of 1,2-DHN, the pathway can proceed through the enzymatic action of 1,2-DHN dioxygenase, which catalyzes the conversion to 2-hydroxychromene-2-carboxylate (B1243456) (HCCA). researchgate.net Subsequent enzymatic steps are responsible for the successive conversion of HCCA to salicylate. researchgate.net This pathway highlights a systematic breakdown of the naphthalene ring structure by soil microorganisms.

The evolution of ¹⁴CO₂ represents the complete mineralization of the labeled carbon atom, signifying its removal from the organic contaminant pool and incorporation into the natural carbon cycle. However, studies on 1-Naphthol-1-¹⁴C have shown that mineralization can be a limited process under certain conditions. In one study conducted over 28 days in both moist and flooded clay soil, the mineralization of the labeled naphthol to ¹⁴CO₂ was less than 1%. nih.gov This suggests that while degradation pathways are active, a significant portion of the carbon from 1-naphthol may be incorporated into microbial biomass or form bound residues rather than being immediately respired as CO₂. nih.govnih.gov

| Parent Compound | Key Intermediate Metabolites | Metabolic Process |

|---|---|---|

| 1-Naphthol | 1,2-Dihydroxynaphthalene (1,2-DHN) | Hydroxylation |

| 1,2-Dihydroxynaphthalene (1,2-DHN) | 2-Hydroxychromene-2-carboxylate (HCCA) | Dioxygenase action |

| 2-Hydroxychromene-2-carboxylate (HCCA) | Salicylate | Successive enzymatic conversions |

Factors Influencing Microbial Degradation Efficiency (e.g., Nutrient Availability, Microbial Community Composition, Redox Conditions)

The efficiency of 1-naphthol microbial degradation is not intrinsic but is heavily influenced by a range of environmental factors, including redox conditions, nutrient availability, and the composition of the microbial community.

Redox conditions are a critical determinant of degradation pathways and rates. Studies have shown that 1-naphthol is readily degraded under aerobic conditions, with complete removal from the aqueous phase observed in as little as three days. nih.gov The degradation also proceeds under other redox regimes, albeit at different rates. Under denitrification conditions, degradation to non-detectable levels occurred in 16 days, while under strictly anaerobic conditions, the process took 15 days. nih.gov This demonstrates that diverse microbial communities capable of utilizing different terminal electron acceptors can metabolize 1-naphthol. The presence of specific redox zones in an environment will, therefore, significantly impact the persistence of the compound. researchgate.net

Nutrient availability plays a crucial role in supporting the microbial populations responsible for degradation. The catabolism of 1-naphthol by certain bacterial strains, such as Sphingobium sp., has been shown to be greatly enhanced by the supplementation of additional carbon sources. researchgate.net This suggests that in nutrient-poor environments, the degradation of 1-naphthol may be limited by the lack of sufficient energy or building blocks to sustain robust microbial activity. The balance of key nutrients like carbon and nitrogen is essential for optimizing microbial processes and enhancing carbon sequestration in soil. mdpi.com

| Redox Condition | Time for Degradation to Non-Detectable Levels | Initial Aqueous-Phase Concentration |

|---|---|---|

| Aerobic | 3 days | 9 mg/liter |

| Anaerobic | 15 days | Not specified |

| Denitrification | 16 days | 8 mg/liter |

Formation of Covalently Bound Residues (Non-Extractable)

A significant process affecting the long-term fate of 1-Naphthol-1-¹⁴C in soil is its transformation into non-extractable residues (NER), also known as bound residues. nih.gov These residues are defined operationally as the fraction of the ¹⁴C-labeled substance that cannot be recovered from the soil matrix using exhaustive extraction with organic solvents. pfmodels.orgnih.gov The formation of NER is a crucial aspect of risk assessment, as it represents a sequestration mechanism that reduces the bioavailability of the parent compound and its metabolites. pfmodels.org Quantification of these residues is only possible through the use of radiolabeled compounds, where the unextracted radioactivity is measured by the combustion of soil samples and subsequent analysis. pfmodels.orgnih.gov Studies have demonstrated that 1-naphthol can react with natural soil components to form these persistent bound residues. nih.gov

Mechanisms of Binding to Soil Organic Matter and Humic Substances

The formation of covalent bonds between 1-naphthol (or its metabolites) and soil organic matter, particularly humic substances, is a complex process involving multiple mechanisms. Humic substances, such as humic and fulvic acids, are rich in functional groups (e.g., carboxyl, phenolic) that provide active sites for chemical reactions. wur.nl The primary binding mechanisms include:

Covalent Bonding: This involves the formation of strong, stable chemical bonds (e.g., ether or ester linkages) between the xenobiotic and the humic molecule. This process is often mediated by microbial enzymes, such as laccases and peroxidases, which can oxidize phenolic compounds like 1-naphthol into reactive radicals that subsequently couple with the humic matrix.

Hydrogen Bonding: The hydroxyl group of 1-naphthol can form hydrogen bonds with oxygen-containing functional groups on humic and fulvic acids. nih.gov

Hydrophobic Interactions: As an aromatic compound, 1-naphthol exhibits hydrophobic properties, leading to partitioning into the nonpolar regions of the soil organic matter. nih.govresearchgate.net

Charge-Transfer Mechanisms: Interactions can occur between the electron-rich aromatic system of 1-naphthol (electron donor) and electron-deficient structures within the humic substances (electron acceptor). nih.gov

These mechanisms often operate simultaneously, leading to the strong sequestration of 1-naphthol-derived residues within the complex architecture of soil organic matter. nih.gov

Quantification of Bound Residue Formation in Environmental Samples

The use of 1-Naphthol-1-¹⁴C allows for the direct quantification of bound residue formation in soil. By measuring the radioactivity remaining in the soil after thorough solvent extraction, researchers can determine the percentage of the initially applied compound that has become non-extractable.

A study investigating the fate of ¹⁴C-1-naphthol in clay soil provided specific data on the dynamics of these residues. After a 28-day incubation period, a significant portion of the radioactivity was found in the bound residue fraction. The study also measured the release of these bound residues over time, indicating their potential for long-term stability in the soil environment.

| Soil Condition | ¹⁴C-1-Naphthol Residues Released (Bound Complexes) | Incubation Period | Mineralization (¹⁴CO₂) |

|---|---|---|---|

| Moist Clay Soil | 14.0% | 28 days | <1% |

| Flooded Clay Soil | 15.1% | 28 days | <1% |

The amount of bound residue formation can be positively correlated with the soil's organic matter content, with higher organic matter providing more sites for binding to occur. researchgate.net The distribution of these residues within different fractions of soil organic matter (such as humic acid, fulvic acid, and humin) can also be characterized to better understand their stability and long-term fate. researchgate.net

Biological Fate and Metabolic Research of 1 Naphthol 1 14c in Non Human Organisms

Uptake and Translocation in Plants

The assimilation of organic xenobiotics such as 1-naphthol (B170400) by plants is a multifaceted process governed by the compound's intrinsic physicochemical characteristics, including its hydrophobicity and water solubility, alongside external environmental conditions like soil type and composition. slu.se Plants can absorb such chemicals from the soil via their root systems or directly from the atmosphere through their foliage. slu.se

Research involving the radiolabeled compound 1-Naphthol-1-14C has demonstrated its uptake by plants from a soil matrix. In a study utilizing barley (Hordeum vulgare), it was observed that following cultivation in soil containing bound residues of this compound, radioactivity was localized exclusively within the root tissues. tandfonline.com No significant translocation of the radiolabel to the shoots was detected, suggesting that while the compound is absorbed by the roots, its mobility within the plant's vascular system is limited. tandfonline.com This is in contrast to the insecticide carbaryl (B1668338), a related compound, which demonstrated translocation to both root and shoot systems under similar conditions. tandfonline.com

Absorption Kinetics in Excised Root Segments

To elucidate the mechanisms of uptake at the cellular level, studies have been conducted using isolated root systems. An investigation utilizing excised root segments from clover (Trifolium pratense L.) and tall fescue (Festuca arundinacea Schreb.) has provided significant insights into the absorption kinetics of 1-naphthol. nih.gov

The uptake of 1-naphthol by plant roots is a complex process mediated by both passive and active transport systems. nih.gov Passive transport involves the movement of substances across cell membranes along a concentration gradient, from an area of higher concentration to one of lower concentration, without the expenditure of metabolic energy. unacademy.commicrobenotes.com This can occur through simple diffusion across the lipid bilayer of the cell membrane. ebsco.com

Conversely, active transport is the energy-dependent movement of molecules against a concentration gradient, a process requiring the cell to utilize energy, typically in the form of adenosine (B11128) triphosphate (ATP). microbenotes.comcoconote.app Evidence for the involvement of active transport in 1-naphthol uptake comes from experiments using metabolic inhibitors. The application of inhibitors such as potassium cyanide (KCN), sodium azide (B81097) (NaN3), and 2,4-Dinitrophenol (DNP) to excised clover and fescue roots was found to affect naphthol accumulation, indicating that metabolically driven processes are integral to its uptake. nih.gov Further support for a dual-mechanism model comes from the calculation of the temperature coefficient (Q10), a measure of the rate of change of a biological process as a consequence of increasing the temperature by 10°C. The Q10 values for 1-naphthol uptake were found to be between 1.05 and 1.16, which suggests the contribution of both physical (passive diffusion) and temperature-dependent biochemical (active transport) processes. nih.gov

The velocity of 1-naphthol absorption by plant roots is directly proportional to its ambient concentration. nih.gov In studies with excised root segments of clover and fescue, a linear relationship was established between the rate of uptake and the concentration of 1-naphthol in the surrounding solution, tested within a range of 0.01 to 0.2 micromolar (µM). nih.gov The research also determined the time required to reach a state of equilibrium, where the rate of uptake equals the rate of efflux. For 1-naphthol, this equilibrium between the root tissue and the external solution was achieved within an incubation period of 9 to 12 hours. nih.gov

Table 1: Bioaccumulation of ¹⁴C-Naphthol in Excised Root Segments

This interactive table summarizes findings from an isolated root uptake test.

| Parameter | Finding | Species Studied |

| Uptake Kinetics | Directly related to naphthol concentration (0.01 to 0.2 µM) | Clover (Trifolium pratense L.), Fescue (Festuca arundinaceae Schreb.) |

| Equilibrium Time | 9 to 12 hours | Clover, Fescue |

| Transport Mechanisms | Both passive and active mechanisms indicated | Clover, Fescue |

| Q10 Values | 1.05 to 1.16 | Clover, Fescue |

| Data sourced from a study on the characterization of ¹⁴C-naphthol uptake in excised root segments. nih.gov |

Factors Influencing Plant Uptake from Soil

The extent to which plants absorb organic chemicals like 1-naphthol from the soil is dictated by a combination of the compound's physicochemical properties, the characteristics of the soil, and the specific biology of the plant species. slu.se

A critical factor governing the root uptake of non-ionic organic compounds is the organic carbon content of the soil. slu.se The compound's affinity for soil organic matter is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This coefficient is often estimated from the n-octanol/water partition coefficient (Kow), a measure of the compound's lipophilicity or hydrophobicity. slu.seclu-in.org Chemicals with a higher Kow value tend to adsorb more strongly to soil particles, which can consequently lower their bioavailability for plant uptake. slu.se

1-Naphthol has a reported log Kow of approximately 2.85, signifying a moderate degree of hydrophobicity. nih.govherts.ac.uk Research indicates that for many organic compounds, root uptake increases with increasing lipophilicity (log Kow). clu-in.org However, if a compound is excessively hydrophobic, it may become strongly sequestered within the root tissues, thereby limiting its translocation to the aerial parts of the plant. clu-in.org The lipid content of the plant roots themselves has also been identified as a significant factor controlling the adsorption of the related polycyclic aromatic hydrocarbon, naphthalene (B1677914). slu.se

Table 2: Key Physicochemical Properties of 1-Naphthol

This interactive table lists properties that influence the environmental fate and plant uptake of 1-Naphthol.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O | nih.gov |

| Molecular Weight | 144.17 g/mol | nih.gov |

| log Kow | 2.85 | nih.govherts.ac.uk |

| Water Solubility | 866 mg/L (at 25°C) | nih.gov |

| CAS Number | 90-15-3 | orst.edu |

For contaminants present in the soil, the predominant pathway into the plant is through the root system. slu.se This process involves the absorption of dissolved compounds from the soil water and their adsorption onto the surface of the roots. slu.se Following absorption, compounds may be transported systemically throughout the plant via the xylem vascular tissue. ebsco.com However, as noted with this compound in barley, translocation from the roots to the shoots is not guaranteed and can be highly limited for certain chemicals. tandfonline.comclu-in.org

Foliar uptake represents an alternative route of entry, primarily for volatile organic compounds that can be deposited on leaf surfaces from the atmosphere. slu.seorst.edu The waxy cuticle covering the leaf epidermis acts as a protective barrier, but absorption can still take place, often through the stomatal pores. slu.se For relatively non-volatile, soil-persistent compounds like 1-naphthol, root uptake is considered the principal mechanism of entry into the plant. slu.seclu-in.org Studies on naphthalene, a structurally similar but more volatile compound, have shown that while it can be transferred from roots to shoots, the concentrations achieved in the shoots are several orders of magnitude lower than those found in the roots. orst.edu

Subcellular Distribution within Plant Tissues

The localization of xenobiotics within plant cells is crucial for understanding their phytoremediation potential and metabolic fate. Studies on the subcellular distribution of compounds structurally related to 1-Naphthol, such as fluorescently labeled auxin analogs like NBD-NAA (a derivative of naphthalene acetic acid), have provided insights into their accumulation patterns. These studies, utilizing techniques like confocal microscopy, have shown that such compounds can accumulate in specific subcellular compartments. For instance, NBD-NAA has been observed to localize within the endoplasmic reticulum (ER) of tobacco BY-2 cells and Arabidopsis root hairs. pnas.org This localization pattern is significant as several auxin transporters are known to be present on the ER membrane. pnas.org While direct studies on this compound are limited, the behavior of similar naphthalene-based compounds suggests that the endoplasmic reticulum is a key site for their accumulation and subsequent metabolic processing within plant cells. pnas.org Further research using techniques like mass spectrometry imaging could provide more precise details on the distribution of this compound at the organelle level. mdpi.com

Plant Metabolism and Metabolite Profiling

Plants possess robust metabolic machinery to detoxify foreign compounds (xenobiotics) like 1-Naphthol. The primary mechanism involves enzymatic modifications that increase the water solubility of the compound, facilitating its sequestration or excretion.

Formation of Conjugates and Other Transformation Products

Upon uptake, this compound undergoes rapid metabolism in plant tissues. A key metabolic pathway is conjugation, where the 1-naphthol molecule is linked to endogenous molecules like sugars or amino acids. In tobacco cell suspension cultures exposed to carbaryl (which hydrolyzes to 1-naphthol), the majority of the metabolites found within the cells were conjugates of 1-naphthol. nih.gov A significant portion of these conjugates are glucosides, where 1-naphthol is attached to a glucose molecule. researchgate.netepa.gov For example, in tobacco pedicel explants, 1-naphthaleneacetic acid (a related compound) is rapidly converted to its glucoside form. researchgate.net

Besides simple glucosides, other more complex conjugates can be formed. Research on carbaryl metabolism in tobacco has also identified conjugates of hydroxylated forms of 1-naphthol, such as 4-hydroxycarbaryl, 5-hydroxycarbaryl, and 7-hydroxycarbaryl. nih.gov Furthermore, novel detoxification products have been observed, including a cholesterol conjugate of 1-naphthol, suggesting diverse and previously unknown metabolic pathways in plants. nih.gov In addition to conjugation, oxidation is another important transformation process. Autooxidation of 1-naphthol can lead to the formation of naphthoquinone and hydroxyl-naphthoquinone. researchgate.net

Disposition and Metabolism in Aquatic Organisms (e.g., Fish, Copepods)

In aquatic environments, organisms are exposed to dissolved chemicals like 1-naphthol, a metabolite of the insecticide carbaryl and a component of crude oil. researchgate.netoup.com The fate of this compound in these organisms is determined by the interplay of bioaccumulation, distribution, metabolism, and elimination.

Bioaccumulation and Bioconcentration Factors

Bioaccumulation refers to the net uptake of a chemical from all exposure routes, while bioconcentration specifically considers uptake from water. The bioconcentration factor (BCF) is a key parameter for assessing the potential of a chemical to accumulate in aquatic organisms. For 1-naphthol, the BCF values are generally considered low to moderate. nih.govindustrialchemicals.gov.au

An estimated BCF of 31 suggests a moderate potential for bioconcentration. nih.gov However, experimental data show a range of BCF values depending on the species and exposure conditions. For example, in one study with fish, the BCF for whole fish was reported as 7.05 and 9.21 at lower and higher exposure concentrations, respectively. researchgate.net For muscle tissue alone, the BCFs were lower, at 1.61 and 2.15. researchgate.net For naphthalene, a related compound, BCF values in fish have been reported to range from 66 to 999 L/kg, while in crustaceans, the range is 131 to 736 L/kg. rivm.nl A high BCF of 5,000 was reported for naphthalene in a copepod, highlighting significant species-specific differences in accumulation potential. epa.gov

Interactive Data Table: Bioconcentration Factors (BCF) of 1-Naphthol and Related Compounds in Aquatic Organisms

| Compound | Organism | BCF Value | Exposure Concentration | Tissue | Reference |

| 1-Naphthol | Fish | 7.05 | Lower | Whole Body | researchgate.net |

| 1-Naphthol | Fish | 9.21 | Higher | Whole Body | researchgate.net |

| 1-Naphthol | Fish | 1.61 | Lower | Muscle | researchgate.net |

| 1-Naphthol | Fish | 2.15 | Higher | Muscle | researchgate.net |

| Naphthalene | Sheepshead minnow | 895-999 L/kg | Not Specified | Not Specified | industrialchemicals.gov.au |

| Naphthalene | Copepod | 5,000 | Not Specified | Not Specified | epa.gov |

| Naphthalene | Fish | 66-999 L/kg | Not Specified | Not Specified | rivm.nl |

| Naphthalene | Crustaceans | 131-736 L/kg | Not Specified | Not Specified | rivm.nl |

Absorption, Distribution, and Elimination Kinetics

Elimination of 1-naphthol and its metabolites is a crucial process that prevents excessive accumulation. In fish, naphthalene and its metabolites are rapidly excreted. industrialchemicals.gov.au The primary mechanism of detoxification and elimination in many aquatic organisms, particularly vertebrates like fish, is metabolism followed by excretion. Fish are capable of transforming polycyclic aromatic hydrocarbons (PAHs) like naphthalene into more water-soluble metabolites, which facilitates their elimination. rivm.nl The primary metabolite of naphthalene in mammals is 1-naphthol, which is then often conjugated with glucuronic acid for excretion. epa.gov While invertebrates like mussels have a lower capacity for this type of metabolism, leading to potentially higher accumulation of the parent compounds. rivm.nl The rate of elimination, often described by a depuration rate constant, is a key factor in determining the kinetic BCF. service.gov.uk

Metabolic Transformation Pathways

The metabolic transformation of this compound, a radiolabeled isotopologue of 1-naphthol, is a critical process that determines its biological activity and excretion from non-human organisms. This process primarily involves two phases of biotransformation reactions. The initial phase often involves oxidation, while the subsequent and more dominant phase involves conjugation with endogenous molecules to form more water-soluble compounds that can be easily eliminated.

Identification of Conjugated Metabolites (e.g., Glucuronides, Sulfates)

Research across various non-human species has consistently identified glucuronide and sulfate (B86663) conjugates as the principal metabolites of 1-naphthol. The use of this compound allows for precise tracking and quantification of these metabolic products in urine and tissues.

In studies using male Sprague-Dawley rats, it was found that over 98% of the infused [14C]1-naphthol recovered in urine consisted of sulfate and glucuronide conjugates. nih.gov The rat kidney was responsible for forming a significant portion of these conjugates, with the ratio of glucuronide to sulfate conjugate being approximately 3:1 for 1-naphthol. nih.gov Similarly, studies in male mice administered 1-[14C]naphthol showed that it was predominantly metabolized into its sulfate and glucuronide conjugates. nih.gov

Fungal systems also demonstrate this conjugation pathway. The fungus Cunninghamella elegans, when exposed to naphthalene, metabolizes it to 1-naphthol, which is then further converted into water-soluble metabolites. asm.org Enzymatic treatment of the aqueous phase confirmed the presence of 1-naphthyl sulfate and 1-naphthyl glucuronic acid as major metabolites, with a formation ratio of approximately 1:1. asm.org

Table 1: Major Conjugated Metabolites of this compound Identified in Non-Human Organisms

| Organism | Identified Metabolites | Key Findings | Source |

|---|---|---|---|

| Rat (Rattus norvegicus) | 1-Naphthyl-glucuronide, 1-Naphthyl-sulfate | Over 98% of urinary metabolites are glucuronide and sulfate conjugates. The kidney produces these at a 3:1 ratio. | nih.gov |

| Mouse (Mus musculus) | 1-Naphthyl-glucuronide, 1-Naphthyl-sulfate | Metabolism is predominantly to sulfate and glucuronide conjugates following oral administration. | nih.gov |

| Fungus (Cunninghamella elegans) | 1-Naphthyl-glucuronic acid, 1-Naphthyl-sulfate | Major water-soluble metabolites formed from naphthalene via 1-naphthol, with a sulfate to glucuronide ratio of 1:1. | asm.org |

Enzymatic Systems Involved in Metabolism

The biotransformation of 1-naphthol is mediated by a suite of enzymes. While 1-naphthol itself is a metabolite of naphthalene, its further metabolism is handled by Phase I and Phase II enzyme systems.

Phase I Metabolism: Cytochrome P450 (CYP) enzymes are central to the initial oxidation of naphthalene to form 1-naphthol. nih.govnih.gov Specifically, in human liver microsomes, CYP1A2 has been identified as a highly efficient enzyme in the production of 1-naphthol from naphthalene. nih.govresearchgate.net Further metabolism of 1-naphthol can also be catalyzed by CYP enzymes, leading to the formation of reactive quinone species like 1,4-naphthoquinone (B94277). researchgate.netepa.gov Studies with purified P450 from rat liver microsomes confirmed that the enzyme system could convert [1-14C]-1-naphthol into 1,4-naphthoquinone. epa.gov Additionally, peroxidases, such as horseradish peroxidase, have been shown to enhance the transformation of 1-naphthol, particularly in the presence of other phenolic compounds like catechol. researchgate.net

Phase II Metabolism: The conjugation of 1-naphthol with glucuronic acid and sulfate is catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These reactions are crucial detoxification pathways. Inhibition of glucuronidation and sulfation in isolated rat hepatocytes resulted in a significant increase in the covalent binding of 14C-naphthalene-derived metabolites, highlighting the importance of these enzymatic conjugation systems in preventing toxicity. epa.gov The formation of glucuronide and sulfate conjugates is a widespread mechanism observed in mammals and even fungi, indicating a conserved detoxification strategy. nih.govasm.org

Bioavailability Studies in Environmental and Biological Systems

The bioavailability of this compound determines its potential to interact with and affect organisms in the environment. It is heavily influenced by the properties of the environmental matrix, such as soil.

Assessment of Bioavailability in Soils

The bioavailability of 1-naphthol in soil is largely governed by sorption processes, which involve its binding to soil particles, particularly organic matter. researchgate.net The extent of sorption is a critical factor, as only the fraction of the chemical that is dissolved in the soil pore water is readily available for uptake by organisms.

Studies using 14C-labeled 1-naphthol have been conducted to understand its fate in soil. In one such study, the metabolism of 14C-1-naphthol was examined in moist and flooded soils, tracking the distribution of the radiolabel into CO2, and extractable and non-extractable (bound) residues. who.int The formation of non-extractable, or bound, residues is a key process that reduces the bioavailability of the compound over time. acs.org

The characteristics of the soil play a significant role. Research has shown that the dermal bioavailability of similar polycyclic aromatic hydrocarbons (PAHs) like naphthalene is significantly reduced by the soil matrix. umass.edu Aging of the chemical in the soil further decreases its bioavailability; for instance, aging naphthalene in soil with high clay content reduced its skin penetration by as much as 70-fold. umass.edu For 1-naphthol specifically, sorption coefficients have been shown to vary significantly depending on the diagenetic properties of the soil's organic matter, with sorption increasing with the aromaticity of the organic substances. researchgate.net This indicates that in soils rich in aged, aromatic organic carbon, the bioavailability of 1-naphthol would be lower.

Table 2: Factors Affecting 1-Naphthol Bioavailability in Soil

| Factor | Effect on Bioavailability | Mechanism | Source |

|---|---|---|---|

| Soil Organic Matter | Decreases | Sorption and partitioning into organic carbon reduces the amount in the aqueous phase. Aromaticity of organic matter enhances sorption. | researchgate.net |

| Clay Content | Decreases | Adsorption to clay minerals can reduce the available fraction. | umass.edu |

| Aging | Decreases | Over time, the chemical becomes more strongly sequestered within the soil matrix, forming non-extractable (bound) residues. | acs.orgumass.edu |

Relationship between Bioaccessibility and Bioavailability

To understand the potential risk of soil-bound contaminants, it is crucial to distinguish between bioaccessibility and bioavailability.

Bioaccessibility is defined as the fraction of a compound that is released from its matrix (e.g., soil) into the gastrointestinal tract or other biological fluids, thereby becoming available for absorption. foodwasterecovery.groupnih.gov It represents the potential for bioavailability.

Bioavailability refers to the fraction of the ingested or contacted dose that crosses biological membranes and reaches systemic circulation to be distributed within the body. foodwasterecovery.groupresearchgate.net

Therefore, bioaccessibility is a prerequisite for bioavailability. nih.gov A chemical cannot be bioavailable if it is not first rendered bioaccessible. For a soil contaminant like 1-naphthol, bioaccessibility would be the amount that leaches from the soil particles into the gut fluid of an earthworm or the digestive system of a larger animal that ingests soil. Bioavailability would then be the portion of that released amount that is actually absorbed into the organism's body.

The relationship is not always linear. Factors such as the chemical properties of 1-naphthol and the physiological conditions of the organism's digestive system influence the conversion of the bioaccessible fraction into the bioavailable fraction. researchgate.net In vitro methods are often used to estimate bioaccessibility, which can then serve as a conservative proxy for bioavailability in risk assessments. researchgate.net For organic contaminants like 1-naphthol, the strong sorption to soil organic matter can severely limit their bioaccessibility, which in turn leads to low bioavailability and reduced potential for toxic effects. researchgate.net

Advanced Analytical Methodologies for 1 Naphthol 1 14c and Its Metabolites

Radiometric Detection and Quantification Techniques

Radiometric methods are the cornerstone for the analysis of 1-Naphthol-1-14C, providing direct measurement of the 14C isotope. These techniques are prized for their high sensitivity and ability to quantify the total amount of radiolabeled material present in a sample.

Liquid Scintillation Counting (LSC) is a fundamental technique for quantifying the total radioactivity in samples containing this compound. The principle involves dissolving the sample in a liquid scintillation cocktail. The beta particles emitted by the 14C atoms interact with the solvent and fluorescent solutes (fluors) in the cocktail, producing photons of light. These light flashes are detected and counted by a photomultiplier tube within the LSC instrument. The rate of flashes is proportional to the amount of radioactivity in the sample.

To understand the disposition of this compound within an organism, beta-counting and beta-imaging technologies are employed. Whole-body autoradiography is a powerful beta-imaging technique that provides a visual map of the distribution of radiolabeled compounds in tissues. who.int In studies involving the precursor carbaryl (B1668338) labeled with 14C, autoradiography has been used to show the distribution in various organs and tissues, including the excretory organs, fetus, digestive tract, bone marrow, and brain. who.int This technique reveals where the parent compound and its metabolites, including 1-naphthol (B170400), accumulate.

The following table shows the distribution of 14C in rat tissues 48 hours after administration of 1-Naphthyl-1-14C, demonstrating the application of radiometric analysis in determining tissue-specific concentrations. who.int

Table 1: Distribution of this compound in Rat Tissues

| Tissue | µmol equivalent/kg of fresh tissue |

|---|---|

| Blood Corpuscle | < 0.01 |

| Plasma | 0.06 |

| Bone | 0.03 |

| Brain | 0.01 |

| Fat | 0.04 |

| Heart | 0.04 |

Data adapted from Krishna & Casida (1966) as cited in Environmental Health Criteria 153. who.int

Ensuring the reliability of data from the analysis of this compound in environmental samples is paramount. This requires rigorous quality assurance and validation of the analytical methods used. While specific validation data for this compound is not extensively published, the principles for validating 14C radiometric methods are well-established.

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of any analytical method. For radiometric techniques like LSC, the LOD is the smallest amount of radioactivity that can be distinguished from the background with a certain confidence level. The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These limits are influenced by factors such as background radiation, counting time, and sample volume. For example, in residue analysis of the parent compound carbaryl, a detection limit of 0.01 mg/kg has been reported. who.int Establishing these limits is a key part of method validation to ensure that the analytical procedure is sensitive enough for its intended purpose, such as monitoring low-level environmental contamination.

Linearity demonstrates that the analytical instrument's response is directly proportional to the concentration of the analyte over a given range. For LSC, this involves preparing a series of standards with known amounts of 14C activity and plotting the measured counts per minute (CPM) against the actual activity. The resulting calibration curve should have a high correlation coefficient, indicating a linear relationship.

Uncertainty assessment evaluates the total potential error in a measurement. For 14C analysis, sources of uncertainty include sample preparation, counting statistics, instrument calibration, and potential quenching (reduction in light output) in LSC. A comprehensive uncertainty budget must be calculated to provide a quantitative estimate of the confidence in the final reported result.

Quality Assurance and Validation of 14C Methods in Environmental Samples

Sample Preparation and Extraction Protocols for Labeled Compounds

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound and its metabolites in complex matrices like soil, sediment, or biological tissues. The primary objective is to efficiently extract the target compounds from the sample while minimizing co-extraction of interfering substances. chromatographyonline.com The use of the ¹⁴C label is highly advantageous as it allows for the tracking and quantification of the parent compound and all its metabolites, including those that become bound to the matrix. nih.gov

Sequential Extraction Procedures for Environmental Samples

Sequential extraction is a powerful technique used to fractionate and characterize ¹⁴C-labeled residues in environmental samples, particularly soil and sediment. umweltbundesamt.de This method provides valuable information on the binding strength and potential mobility of this compound and its degradation products. researchgate.net The procedure involves extracting the sample with a series of solvents of increasing strength or different chemical properties. nih.gov

This graded extraction separates the residues into different pools:

Readily available fraction: Extracted with a mild aqueous solution (e.g., calcium chloride), representing the most mobile and bioavailable portion. copernicus.org

Solvent-extractable fraction: Released using organic solvents of varying polarity (e.g., acetonitrile, methanol, dichloromethane). This fraction contains the parent compound and its primary, unbound metabolites. researchgate.net

Bound or non-extractable residues (NER): Represents compounds or their fragments that have become physically sequestered within the soil matrix or chemically bound to organic matter like humic and fulvic acids. nih.govdss.go.th This fraction can be further characterized by more aggressive extraction techniques (e.g., acid/base hydrolysis) or quantified by combusting the remaining soil sample and measuring the released ¹⁴CO₂. selcia.comnih.gov

By quantifying the radioactivity in each fraction, researchers can build a mass balance and understand the distribution and long-term fate of the substance in the environment. selcia.comcopernicus.org

Table 1: Example of a Sequential Extraction Scheme for Soil Containing ¹⁴C-Labeled Residues

| Extraction Step | Solvent/Reagent | Target Residue Fraction |

| 1 | 0.01 M CaCl₂ | Weakly sorbed, easily mobile residues |

| 2 | Acetonitrile/Water | Polar parent compound and metabolites |

| 3 | Ethyl Acetate or Dichloromethane | Less polar metabolites |

| 4 | 0.5 M NaOH (alkaline hydrolysis) | Residues bound to humic/fulvic acids. nih.govdss.go.th |

| 5 | Combustion | Tightly bound/unextractable residues. selcia.com |

Optimization of Extraction Efficiency (e.g., Solvent Selection, Sonication)

Maximizing the recovery of this compound and its metabolites is crucial for accurate risk assessment. The efficiency of extraction is influenced by several factors, which must be optimized. chromatographyonline.com

Solvent Selection: The choice of solvent is critical and depends on the polarity of the target analytes. For 1-naphthol, a semi-volatile aromatic hydrocarbon, and its potentially more polar metabolites, various solvents and mixtures are tested. nih.gov Solvents like acetone, methanol, ethanol (B145695), ethyl acetate, and hexane/acetone mixtures are commonly evaluated. psu.eduajol.inforedalyc.org For instance, a 50% ethanol solution has proven effective for extracting some phenolic compounds from soil. psu.edu The goal is to find a solvent system that provides high recovery for a broad range of metabolites. umweltbundesamt.de

Physical Disruption Techniques: To enhance extraction from solid matrices like soil, physical methods are employed to increase the contact between the solvent and the sample. Sonication (ultrasound-assisted extraction) is a widely used technique that uses acoustic cavitation to disrupt the sample matrix, improving solvent penetration and accelerating diffusion. ajol.infokemdikbud.go.id The efficiency of sonication can be optimized by adjusting parameters such as time, temperature, and ultrasonic power. nih.govsemanticscholar.orgnih.gov Other methods include shaking, microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE), which uses elevated temperatures and pressures. chromatographyonline.comredalyc.org These techniques can significantly reduce extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. ajol.inforedalyc.org

The optimization process involves systematically varying these parameters and quantifying the extracted ¹⁴C-activity to determine the conditions that yield the highest and most reproducible recovery. chromatographyonline.combattelle.org

Table 2: Key Parameters for Optimizing Extraction of ¹⁴C-Labeled Compounds

| Parameter | Objective | Examples of Variables Tested |

| Solvent System | Maximize solubility of parent compound and diverse metabolites. | Acetone, Acetonitrile, Methanol, Dichloromethane, Ethyl Acetate; often as aqueous mixtures (e.g., 50% Ethanol). psu.eduajol.info |

| Extraction Time | Ensure sufficient time for solvent to penetrate the matrix and solubilize analytes without causing degradation. | Ranging from minutes (for sonication/MAE) to hours (for shaking/Soxhlet). nih.govnih.gov |

| Temperature | Increase solubility and diffusion rates. | Ambient temperature to elevated temperatures (e.g., 50-115°C for MAE). redalyc.orgkemdikbud.go.id |

| Solid-to-Liquid Ratio | Ensure adequate solvent volume for efficient extraction. | Ratios such as 1:8 (w/v) have been shown to be efficient. nih.gov |

| Physical Method | Enhance disruption of the sample matrix and solvent-analyte contact. | Sonication, Microwave-Assisted Extraction (MAE), Mechanical Shaking, Accelerated Solvent Extraction (ASE). chromatographyonline.comajol.info |

Advanced Enzymatic and Mechanistic Studies of 1 Naphthol Biotransformation

In Vitro Enzymology and Reaction Characterization (Non-Human Tissue/Enzyme Systems)

In vitro studies using isolated enzymes and tissue preparations are fundamental to characterizing the biotransformation pathways of 1-naphthol (B170400). These systems allow for a detailed examination of specific enzymatic reactions, their kinetics, and the mechanisms involved, free from the complexities of a whole organism.

Several key enzyme families are involved in the metabolism of 1-naphthol, each with distinct substrate specificities and kinetic profiles.

Cytochrome P450 (CYP) Isoforms: CYP enzymes are central to the initial oxidation of 1-naphthol. In studies using human liver microsomes, CYP1A2 and CYP2D6*1 were identified as the most active isoforms in the conversion of 1-naphthol to 1,4-naphthoquinone (B94277) researchgate.net. In non-human systems, a self-sufficient CYP enzyme from the white-rot fungus Phanerochaete chrysosporium, CYP505D6, demonstrates the ability to hydroxylate 1-naphthol, yielding 1,3-dihydroxynaphthalene with a specific activity of 107 ± 7 mol min⁻¹ mol⁻¹ asm.org.

Peroxidases and Oxygenases: The bioactivation of 1-naphthol can be mediated by peroxidases, which catalyze its oxidation nih.gov. Directed evolution has been used to engineer a fungal aromatic peroxygenase from Agrocybe aegerita to selectively hydroxylate naphthalene (B1677914) to 1-naphthol with high regioselectivity (97%) while minimizing the subsequent peroxidative activity on the 1-naphthol product researchgate.net.

Bacterial enzymes also play a significant role. A 1-naphthol-2-hydroxylase purified from the carbaryl-degrading Pseudomonas sp. strain C4 hydroxylates 1-naphthol to 1,2-dihydroxynaphthalene asm.org. This homodimeric enzyme contains a flavin adenine (B156593) dinucleotide (FAD) prosthetic group and prefers NADPH as a cofactor asm.org. Similarly, the NdcA1A2 enzyme from Sphingobium sp. strain B2 catalyzes the ortho-hydroxylation of 1-naphthol to form 1,2-dihydroxynaphthalene nih.gov.

UDP-Glucuronosyltransferases (UGTs): Conjugation reactions, particularly glucuronidation, are a major pathway for 1-naphthol metabolism. A wide array of human UGT isoforms can metabolize 1-naphthol, exhibiting diverse kinetic models including Michaelis-Menten, substrate inhibition, and sigmoidal kinetics researchgate.net.

The following table summarizes the kinetic parameters for various enzymes involved in 1-naphthol biotransformation.

| Enzyme/System | Source Organism | Product(s) | K_m (μM) | V_max / k_cat |

| 1-Naphthol-2-hydroxylase | Pseudomonas sp. C4 | 1,2-Dihydroxynaphthalene | 9.6 asm.org | 9.5 μmol min⁻¹ mg⁻¹ asm.org |

| NdcA1A2 | Sphingobium sp. B2 | 1,2-Dihydroxynaphthalene | 49.0 ± 6.4 nih.gov | 1.6 ± 0.1 s⁻¹ (k_cat) nih.gov |

| CYP505D6 | P. chrysosporium | 1,3-Dihydroxynaphthalene | Not Reported | 107 ± 7 mol min⁻¹ mol⁻¹ asm.org |

| Human UGT Isoforms | Homo sapiens | 1-Naphthyl-glucuronide | 1.3 - 1768 researchgate.net | Highly variable researchgate.net |

Understanding the catalytic mechanisms of these enzymes requires identifying their active sites and the key residues involved in substrate binding and turnover.

The 1-naphthol-2-hydroxylase from Pseudomonas sp. C4 functions as an FAD-containing external flavin monooxygenase, requiring molecular oxygen to hydroxylate its substrate asm.org. The catalytic mechanism of covalent catalysis, where a transient covalent bond forms between the substrate and the enzyme's active site, is a key strategy employed by many enzymes metabolizing xenobiotics creative-enzymes.com. This mechanism creates an alternative reaction pathway that can lower the energy of subsequent transition states creative-enzymes.com.

In an engineered fungal peroxygenase, computational and biochemical analyses of a double mutant (G241D-R257K) revealed that conformational changes improved the catalytic positioning of the substrate researchgate.net. The G241D mutation is strategically located at the entrance of the heme access channel, influencing substrate accessibility researchgate.net. The enzymatic conversion of naphthalene 1,2-oxide to 1-naphthol proceeds through the well-documented NIH shift mechanism, which involves the intramolecular migration of a hydrogen atom during aromatic hydroxylation acs.org.

The bioactivation of 1-naphthol can lead to the formation of highly reactive electrophilic metabolites, such as naphthoquinones, which can covalently bind to cellular macromolecules like proteins nih.gov. This binding is a critical event that can precede cellular damage.

The formation of these reactive metabolites from 1-naphthol can proceed through both peroxidase-dependent and direct superoxide-dependent pathways nih.gov. Studies on murine Clara cells have shown that 1,2-naphthoquinone (B1664529), a metabolite derived from 1-naphthol, is a major reactive species that covalently binds to the cysteine residues of cellular proteins acs.orgacs.org.

Further investigations using bovine lens crystallins demonstrated that 1,2-naphthoquinone induces protein aggregation by covalently modifying β-crystallin at specific cysteine (Cys117) and lysine (B10760008) (Lys125) residues jst.go.jp. In α-crystallin, the modification predominantly occurs at nucleophilic basic amino acid residues such as lysine and histidine jst.go.jp. This covalent binding is not limited to crystallins; other proteins, including protein tyrosine phosphatase 1B, peroxiredoxin 6, and thioredoxin, have also been identified as targets for 1,2-naphthoquinone adduction jst.go.jp.

| Reactive Metabolite | Target Macromolecule | Target Residues | Consequence |

| 1,2-Naphthoquinone | Cellular Proteins (Clara cells) | Cysteine acs.orgacs.org | Protein Adduct Formation acs.org |

| 1,2-Naphthoquinone | β-Crystallin (Bovine lens) | Cysteine-117, Lysine-125 jst.go.jp | Protein Aggregation jst.go.jp |

| 1,2-Naphthoquinone | α-Crystallin (Bovine lens) | Lysine, Histidine jst.go.jp | Covalent Modification jst.go.jp |

Cellular defense mechanisms, particularly those involving glutathione (B108866) (GSH), play a vital role in mitigating the effects of reactive metabolites. GSH is a critical antioxidant that can neutralize reactive oxygen species and electrophilic intermediates nhri.org.tw.

The toxic metabolites of 1-naphthol, specifically 1,2-naphthoquinone and 1,4-naphthoquinone, have been shown to cause a drastic depletion of cellular GSH levels, reducing them to as low as 1% of control levels in mononuclear leukocytes nih.gov. This severe depletion of the cell's primary antioxidant can lead to significant oxidative damage jrespharm.com.

Conversely, 1-naphthol itself exhibits potent radical scavenging properties. A comparative study of 1-naphthol and its sulfate (B86663) conjugate (1-NapS) revealed that the parent compound had significantly higher antioxidative activity nih.gov. The EC₅₀ values indicated that unsulfated 1-naphthol was 5.6 to 7.35 times more effective as an antioxidant than 1-NapS, highlighting that the free phenolic hydroxyl group is crucial for its radical scavenging capacity nih.gov.

Comparative Enzymatic Studies across Species (Non-Human)

Significant species-specific differences exist in the enzymes that metabolize 1-naphthol and its parent compound, naphthalene. These variations can lead to different metabolic profiles and susceptibilities.

Studies have demonstrated that naphthalene bioactivation varies considerably among rodents and primates nih.gov. For instance, microsomal preparations from mouse lungs metabolize naphthalene at a much higher rate than those from hamsters, rats, or rhesus macaques nih.gov. While the affinity (K_m) for the formation of naphthalene-GSH adducts is similar across species, the maximum velocity (V_max) of the reaction differs significantly, indicating variances in enzyme capacity dtic.mil.

A comparative study on different salmonid species (rainbow, brook, and lake trout) using phenol (B47542) as a model substrate found species differences in the K_m values for Phase I enzymes but not for the Phase II enzyme UGT mdpi.com. In contrast, the V_max for UGT-catalyzed glucuronidation was significantly different among the species, whereas the V_max for Phase I reactions was conserved mdpi.com.

The regulation of metabolic pathways also differs. In Rhodococcus sp., the pathways for degrading naphthalene and 1-naphthol are separate and independently regulated, with the 1-naphthol pathway being constitutively expressed researchgate.net. In stark contrast, Sphingobium sp. strain B2 requires the presence of both 1-naphthol and a primary carbon source, such as glucose, to induce the transcription of the hydroxylase genes necessary for its degradation nih.gov. Fungi also contribute to this diversity; the white-rot fungus Phanerochaete chrysosporium possesses a CYP enzyme, CYP505D6, capable of hydroxylating 1-naphthol asm.org.

Computational Approaches in Enzymatic Mechanism Elucidation

Computational methods, such as quantum mechanics/molecular mechanics (QM/MM), have become indispensable tools for investigating the intricate details of enzymatic reactions at an atomic level.